2-(N-methyl4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a sulfonamide-substituted acetamide featuring a 2,4,6-trimethylphenyl (mesityl) group and a 4-methylbenzenesulfonamido moiety. Its structure combines steric bulk from the mesityl group with the electron-withdrawing sulfonamide group, which influences its conformational stability and intermolecular interactions.
Propriétés
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-8-17(9-7-13)25(23,24)21(5)12-18(22)20-19-15(3)10-14(2)11-16(19)4/h6-11H,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLXYUOBJAPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound is compared below with structurally related acetamides and sulfonamides from the evidence, focusing on crystallographic parameters, substituent effects, and intermolecular interactions.
Key Findings
Conformational Flexibility vs. Rigidity :
- The mesityl group in the target compound and TMPA introduces steric constraints, reducing conformational flexibility compared to less-substituted analogues (e.g., N-phenylacetamide) .
- In sulfonamide analogues (e.g., Compound I), the antiperiplanar arrangement of N–H and C=O groups stabilizes the conformation, similar to the target compound’s sulfonamido moiety .
Hydrogen Bonding and Crystal Packing: Sulfonamide-containing compounds (e.g., Compound I) form robust N–H⋯O hydrogen bonds, creating centrosymmetric dimers. This contrasts with TMPA, which relies on weaker C–H⋯O interactions for packing .
The sulfonamide group in the target compound may similarly polarize the amide bond . Methyl groups (in mesityl and 4-methylbenzenesulfonamido) increase hydrophobicity, impacting solubility and crystal packing compared to halogenated derivatives .
Disorder and Crystallographic Challenges :
- Compounds with bulky substituents (e.g., tert-butyl in Compound I) often exhibit crystallographic disorder, as seen in the split-model refinement of C9–C11 in . The mesityl group in the target compound may present similar challenges.
Data Tables
Crystallographic Parameters of Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
